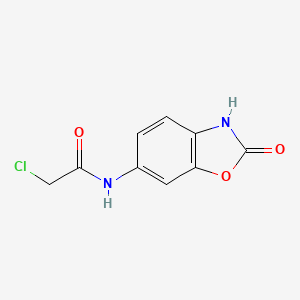

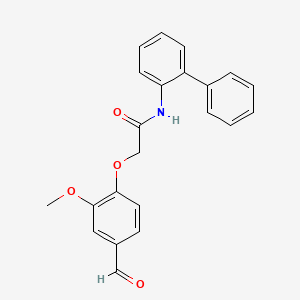

2-氯-N-(2-羟基-苯噁唑-6-基)-乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

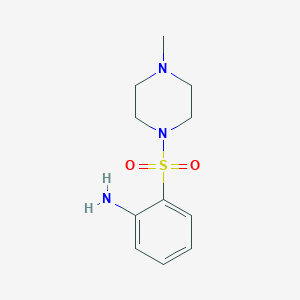

The synthesis of 2-Chloro-N-(2-hydroxy-benzooxazol-6-yl)-acetamide and related compounds involves multiple steps, starting with the formation of N-aryl-2-chloroacetamides, which serve as electrophilic building blocks. For instance, the synthesis of thiazolo[3,2-a]pyrimidinones from N-aryl-2-chloroacetamides has been reported, where the elimination of by-products such as aniline or 2-aminobenzothiazole is a key step in achieving acceptable product yields . Similarly, the synthesis of N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives involves a sequence of reactions starting with 2-aminobenzothiazole, followed by reactions with chloroacetylchloride, hydrazine hydrate, and 4,7-dichloroquinoline . These methods demonstrate the versatility of chloroacetamide derivatives in constructing complex heterocyclic structures with potential antibacterial properties.

Molecular Structure Analysis

The molecular structure of related acetamide derivatives has been confirmed through various analytical and spectral studies, including single-crystal X-ray data. For example, the structure of 2-(adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide was determined, revealing an almost planar acetamide moiety and specific dihedral angles between the adamantyl substituent and the acetamide moiety . Additionally, the orientation of substituent groups, such as the chlorophenyl ring in 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been characterized, showing a slight angle with respect to the thiazole ring, which may influence intermolecular interactions .

Chemical Reactions Analysis

The chemical reactivity of chloroacetamide derivatives is highlighted by their role as intermediates in the synthesis of various heterocyclic compounds. The presence of electrophilic chloro groups allows for subsequent reactions with nucleophiles, leading to the formation of complex structures. For instance, the synthesis of silylated derivatives of N-(2-hydroxyphenyl)acetamide involves a reaction with chlorotrimethylsilane, followed by transsilylation to produce benzoxazasilines . These reactions underscore the importance of chloroacetamide derivatives in organic synthesis, particularly in the construction of pharmacologically relevant molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives are closely related to their molecular structure. The presence of hydrogen bonding, as observed in N-(benzo[d]thiazol-2-yl)acetamide crystals, can lead to the formation of dimers and influence the compound's photophysical properties . Additionally, intermolecular interactions such as C-H⋯O hydrogen bonds and S⋯S interactions can contribute to the stability and arrangement of molecules in the crystal lattice . These properties are essential for understanding the behavior of these compounds in various environments and their potential applications in pharmaceuticals.

科学研究应用

光伏效率建模和配体-蛋白质相互作用

已经对2-氯-N-(2-羟基苯并噁唑-6-基)-乙酰胺及其类似物进行了研究,以探讨它们在光伏应用中的潜力。Mary et al. (2020)的研究表明,这些化合物表现出良好的光吸收效率和电子注入自由能,使它们适用于染料敏化太阳能电池(DSSCs)的使用。这些化合物还展示了显著的非线性光学(NLO)活性,并且通过分子对接研究发现它们与环氧合酶1(COX1)有显著的配体-蛋白质相互作用。

合成功能性取代苯并噁唑

Khodot和Rakitin(2022年)讨论了N-[3-(氯甲基)-1,2-苯并噁唑-5-基]乙酰胺的合成,这是各种取代苯并噁唑的前体,由于其多样的药理活性而变得重要(Khodot & Rakitin, 2022)。

乙酰胺衍生物的镇痛活性

关于乙酰胺衍生物的研究,包括氯-N-(苯并噻唑-2-基)乙酰胺,展示了它们潜在的镇痛特性。这些化合物显著减少了动物模型中乙酸诱导的蠕动反应,表明它们在疼痛管理中的用途(Kaplancıklı等,2012年)。

乙酰胺衍生物的抗菌活性

Ramalingam,Ramesh和Sreenivasulu(2019年)的研究合成了各种乙酰胺衍生物,包括2-氯-N-(2-苯基-1,8-萘啶-3-基)乙酰胺。这些化合物显示出显著的抗菌活性,具有作为抗微生物剂的潜力(Ramalingam et al., 2019)。

用于抗菌活性的肽变形酶抑制剂

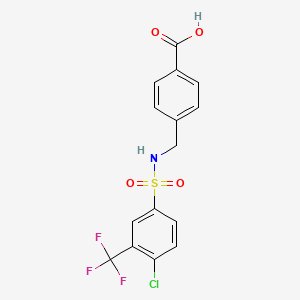

已经研究了包括氯乙酰胺衍生物在内的化合物作为肽变形酶(PDF)抑制剂的作用。这些抑制剂在结构上是新的和选择性的,在抗菌应用中显示出潜力。然而,在某些情况下,它们显示出仅有的弱抗菌活性(Apfel et al., 2001)。

在磷脂酰肌醇3-激酶(PI3K)/mTOR抑制中的作用

Stec等人(2011年)的研究考察了氯乙酰胺衍生物在抑制PI3Kα和mTOR中的作用,这些酶在癌症途径中具有重要意义。该研究侧重于改善这些抑制剂的代谢稳定性和体外效力(Stec et al., 2011)。

属性

IUPAC Name |

2-chloro-N-(2-oxo-3H-1,3-benzoxazol-6-yl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O3/c10-4-8(13)11-5-1-2-6-7(3-5)15-9(14)12-6/h1-3H,4H2,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYOTUEQVJGEQIR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)CCl)OC(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(2-hydroxy-benzooxazol-6-yl)-acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Chloro-5-(3,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299416.png)

![4-Chloro[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1299427.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B1299465.png)